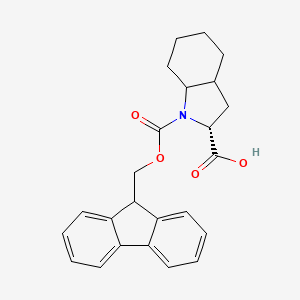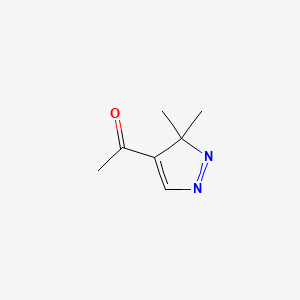
(3-Fluoro-4-(hydroxyméthyl)phényl)acide boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their wide range of applications in medicinal chemistry, including anticancer, antibacterial, and antiviral activities .
Synthesis Analysis
Boronic acids can be synthesized using various methods . One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . Another method involves copper-mediated trifluoromethylation .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid” is C7H8BFO3 . It contains a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a fluorine atom and a hydroxymethyl group .Chemical Reactions Analysis
Boronic acids are known for their reactivity and versatility in various chemical reactions . They can participate in Suzuki-Miyaura cross-coupling reactions and copper-catalyzed transformations . They can also undergo Mitsunobu, Suzuki, and amidation reactions .Physical And Chemical Properties Analysis
“(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid” has a molecular weight of 169.95 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 60.7 Ų .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé peut être utilisé dans le couplage de Suzuki–Miyaura, un type de réaction de couplage croisé catalysée par le palladium . Cette réaction est largement utilisée en chimie organique pour la synthèse de liaisons carbone-carbone .
Synthèse de molécules biologiquement actives
“(3-Fluoro-4-(hydroxyméthyl)phényl)acide boronique” peut être utilisé comme réactif dans la synthèse de molécules biologiquement actives . Par exemple, il peut être utilisé dans la synthèse d'inhibiteurs de la lactate déshydrogénase, qui peuvent être utilisés contre la prolifération des cellules cancéreuses .
Inhibition du PAI-1
Ce composé peut être utilisé dans la synthèse de dérivés d'acide nitro-phénoxybenzoïque pour l'inhibition du PAI-1 . Le PAI-1 est une protéine qui joue un rôle dans la régulation de la fibrinolyse, un processus qui empêche les caillots sanguins de grossir et de devenir problématiques.
Médicaments antituberculeux
“this compound” peut être utilisé dans la synthèse d'analogues du PA-824 pour une utilisation comme médicaments antituberculeux .
Inhibiteurs de la protéase du VIH
Ce composé peut être utilisé dans la synthèse d'inhibiteurs de la protéase du VIH ayant une activité antivirale contre les virus résistants aux médicaments .
Inhibiteurs de la PDE4B
“this compound” peut être utilisé dans la synthèse de dérivés de pyrrole pour une utilisation comme inhibiteurs de la PDE4B . La PDE4B est une enzyme qui est impliquée dans les réponses inflammatoires et est une cible pour les médicaments anti-inflammatoires.
Orientations Futures
The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas of medicinal chemistry, including as anticancer, antibacterial, and antiviral agents . Therefore, further studies on boronic acids, including “(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid”, are warranted to explore their potential applications .
Mécanisme D'action
Target of Action
The primary target of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid participates in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that boronic acids are generally stable and easy to handle , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid could be used to synthesize a variety of organic compounds .
Action Environment
The action of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for example, is known for its exceptionally mild and functional group tolerant reaction conditions . Additionally, (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , suggesting that it may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
[3-fluoro-4-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFMKDDCAZZOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726921 |
Source


|
| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082066-52-1 |
Source


|
| Record name | B-[3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)


![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)





![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)


![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
